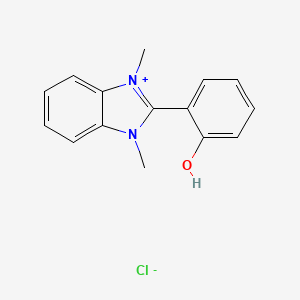
2-(2-hydroxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-(2-hydroxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride involves the reaction of salicylaldehyde with o-phenylenediamine in the presence of trimethylsilyl chloride, which acts as a source of HCl. This reaction leads to the formation of the benzimidazolium chloride compound through a process that highlights the significance of steric hindrance in determining the final molecular structure (Khan et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the non-planarity of the cation due to steric hindrance. The benzimidazole ring system forms dihedral angles with the planes of the phenolic groups, indicating a complex three-dimensional conformation. This structural arrangement is further stabilized by O—H⋯Cl and N—H⋯Cl hydrogen bonds, which play a crucial role in the crystal packing of the compound (Khan et al., 2017).
Chemical Reactions and Properties
The compound exhibits two notable transitions in the UV region, characterized by an absorption maximum at 280 nm and a shoulder at 320 nm. These transitions are attributed to the π–π* nature and involve molecular orbitals primarily localized on the benzimidazole ring system and the phenyl ring. Such spectral characteristics suggest the compound's potential for various applications in materials science and organic electronics (Khan et al., 2017).
Physical Properties Analysis
The crystal structure determination of related benzimidazolium chloride compounds, such as 5-dodecyl-2-(1-hydroxyethyl)benzimidazolium chloride, indicates that these molecules are hydrogen bonded through the Cl atom, with dodecyl chains having fully extended conformations. Such insights into the physical properties of similar compounds can provide a foundation for understanding the behavior and applications of 2-(2-hydroxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride in various contexts (Aubry et al., 1995).
Chemical Properties Analysis
Given the structure and reactivity of the compound, its chemical properties are influenced by the benzimidazole core, the hydroxyphenyl substituent, and the ionic nature of the chloride. These features contribute to its potential as a ligand in coordination chemistry and its reactivity in forming complexes with metals, as indicated by studies on similar benzimidazole derivatives (Tavman, 2010).
Mechanism of Action
Target of Action
Similar compounds such as 2-(2-hydroxyphenyl)benzothiazole derivatives have been used in enzyme-triggered molecular brachytherapy . This suggests that the compound may interact with specific enzymes to exert its effects.
Mode of Action
It’s known that similar compounds undergo excited-state intramolecular proton transfer (esipt) processes . This process involves the transfer of a proton in the excited state, which can lead to changes in the compound’s fluorescence properties . This property could be leveraged in various applications, including molecular imaging and diagnostics.
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This suggests that the compound might interact with biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
Similar compounds have been shown to aggregate in aqueous solutions , which could potentially influence their bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit dual fluorescence , which could be used for various applications, including molecular imaging and diagnostics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the aggregation of similar compounds in aqueous solutions is essential for their use in molecular brachytherapy . Therefore, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action and efficacy.
properties
IUPAC Name |
2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.ClH/c1-16-12-8-4-5-9-13(12)17(2)15(16)11-7-3-6-10-14(11)18;/h3-10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNYTWGIVCIQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=C3O)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-3-isoxazolyl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4980783.png)
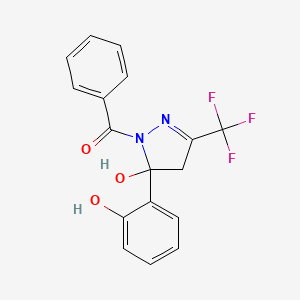
![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4980799.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4980800.png)
![2-[4-({4-[(2,2-diallyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B4980807.png)
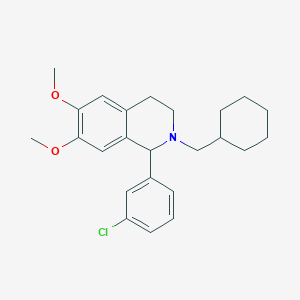


![1-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4980848.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4980849.png)
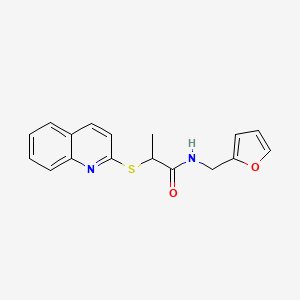
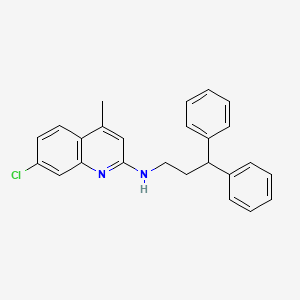
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-pyridinylthio)acetamide trifluoroacetate](/img/structure/B4980862.png)
